8-Hydroxy-4-methylquinolin-2(1H)-one
Overview
Description
8-Hydroxy-4-methylquinolin-2(1H)-one, commonly known as 8-hydroxyquinoline (8HQ), is an organic compound with a wide range of applications in the field of science and technology. It is a heterocyclic aromatic organic compound that is widely used as a chelating agent, an antimicrobial agent, and a fluorescent probe. In
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that 8-Hydroxy-4-methylquinolin-2(1H)-one derivatives exhibit notable antibacterial and antifungal activities. For instance, a study by Deshmukh et al. (2005) confirmed this through the synthesis and biological activity analysis of such compounds, emphasizing their potential in addressing microbial infections (Deshmukh, Dhongade-Desai, & Chavan, 2005).
Corrosion Inhibition
This compound has also been used in the synthesis of organic compounds that act as corrosion inhibitors. Faydy et al. (2019) demonstrated its effectiveness in protecting carbon steel in hydrochloric acid, highlighting its potential in industrial applications (Faydy et al., 2019).
Alzheimer’s Disease Treatment
A significant application is in the treatment of Alzheimer’s disease. Kenche et al. (2013) discussed how 8-Hydroxyquinolines, including 8-Hydroxy-4-methylquinolin-2(1H)-one derivatives, can form complexes with neurotransmitters and potentially promote neuroprotective effects, offering therapeutic prospects for neurodegenerative conditions (Kenche et al., 2013).
Antimicrobial Activities in Food Preservation
Another study highlighted its role in developing natural preservatives against foodborne bacteria, proposing its use as an eco-friendly agent in food quality maintenance. Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including 8-Hydroxy-4-methylquinolin-2(1H)-one, against various foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).
Synthesis of Photoluminescent Materials
The compound has been utilized in the synthesis of photoluminescent materials. Liuqing (2013) researched the synthesis of 8-Hydroxy-2-methylquinoline gallium, a derivative of 8-Hydroxy-4-methylquinolin-2(1H)-one, demonstrating its application in creating materials with specific optical properties (Liuqing, 2013).
Metal Chelating Properties and Medicinal Applications
Finally, Prachayasittikul et al. (2013) reviewed the metal chelating properties of 8-Hydroxyquinoline and its derivatives, including their medicinal applications in neurodegenerative diseases, cancer, andother conditions. This highlights the broad spectrum of therapeutic applications of these compounds, ranging from antioxidant to antimicrobial activities (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
properties
IUPAC Name |
8-hydroxy-4-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(13)11-10-7(6)3-2-4-8(10)12/h2-5,12H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJITIBCIXRYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184280 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-4-methylquinolin-2(1H)-one | |
CAS RN |
30198-02-8 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030198028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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